REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5].[F-:13].[K+]>CN(C)C=O>[F:13][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|
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Name
|
|
Quantity
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18.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the residue is stirred in 100 ml of water
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
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Details
|
The solvent is then distilled off in vacuo
|
Type
|
FILTRATION
|
Details
|
The crude 2-fluoro-5-nitrobenzaldehyde is filtered off under suction
|
Type
|
WASH
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Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: PERCENTYIELD | 94.8% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |